BChE-IN-14 Human BChE Potency Compared to Clinical Standard Rivastigmine
BChE-IN-14 demonstrates a 3.4-fold greater potency against human BChE (hBChE) compared to the clinically used cholinesterase inhibitor rivastigmine [1].
| Evidence Dimension | hBChE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.011 μM (11 nM) |
| Comparator Or Baseline | Rivastigmine: 0.037 μM (37 nM) |
| Quantified Difference | 3.4-fold lower IC50 (greater potency) |
| Conditions | In vitro enzymatic assay; human recombinant BChE |
Why This Matters
Superior potency against the target isoform in a clinically validated comparator translates to potential for lower effective dosing and reduced off-target liabilities in AD research models.
- [1] Lu X, et al. Design, synthesis, and biological evaluation of aromatic tertiary amine derivatives as selective butyrylcholinesterase inhibitors for the treatment of Alzheimer's disease. Eur J Med Chem. 2022;243:114729. View Source
